Bms753

Description

Overview of Retinoids and Their Biological Roles

Retinoids encompass both natural derivatives of Vitamin A and synthetic analogues. nih.govwikipedia.org Key natural retinoids include retinol, retinal, and retinoic acid (RA), with all-trans retinoic acid (ATRA) and 9-cis retinoic acid being active metabolites. nih.govmdpi.comwikipedia.org These molecules play essential roles in embryonic development, influencing the formation of organs such as the nervous system, liver, heart, kidneys, intestine, eyes, and limbs. nih.gov Retinoids also regulate cellular growth, differentiation, and apoptosis, and have been implicated in immunomodulatory and anti-tumor functions. nih.gov

The Retinoic Acid Receptor (RAR) Subfamily: Isoforms and Functional Diversity

The primary mediators of RA signaling are the retinoic acid receptors (RARs), which belong to the nuclear receptor superfamily. nih.govmdpi.combioscientifica.com There are three main subtypes of RARs: RARα, RARβ, and RARγ, encoded by the RARA, RARB, and RARG genes, respectively. wikipedia.orgnih.govfrontiersin.org These subtypes exhibit distinct expression patterns; RARα is generally expressed, while RARβ and RARγ have more restricted expression, such as in neurogenic and epithelial tissue for RARβ, and mesenchymal condensations, osteochondrogenic lineages, and skin epithelium for RARγ. bioscientifica.com

Further complexity arises from the existence of multiple isoforms for each RAR subtype, generated through alternative splicing or the use of distinct promoters. wikipedia.orgbioscientifica.comnih.govingentaconnect.com These isoforms differ primarily in their N-terminal regions and can exhibit distinct or even opposing functions by influencing the induction of target genes. wikipedia.orgnih.govingentaconnect.com For example, specific isoforms of RARβ, such as RARβ1 and RARβ2, activate different sets of target genes with varying biological consequences. ingentaconnect.com

Retinoid X Receptors (RXR) and the Formation of RAR/RXR Heterodimers

Another crucial family of nuclear receptors in retinoid signaling is the retinoid X receptors (RXRs), which also have three subtypes: RXRα, RXRβ, and RXRγ, encoded by the RXRA, RXRB, and RXRG genes. nih.govfrontiersin.orgwikipedia.org While RARs bind both all-trans RA and 9-cis RA, RXRs primarily bind 9-cis RA. mdpi.comnih.gov

A key aspect of retinoid receptor function is the formation of heterodimers between RARs and RXRs. mdpi.comwikipedia.orgnih.govembopress.org These RAR/RXR heterodimers are the functional units that bind to specific DNA sequences in the promoter regions of target genes, known as retinoic acid response elements (RAREs). mdpi.comingentaconnect.combiorxiv.orgnih.gov The formation of these heterodimers increases their affinity and selectivity for RAREs compared to either receptor alone. embopress.org

Transcriptional Regulation by Retinoid Receptor Complexes

RAR/RXR heterodimers act as ligand-activated transcription factors. annualreviews.orgwikipedia.org In the absence of a ligand, the RAR/RXR dimer typically binds to RAREs in association with corepressor proteins, which can lead to chromatin condensation and repression of gene expression. wikipedia.orgfrontiersin.orgresearchgate.net

Upon binding of an agonist ligand, such as ATRA or a synthetic retinoid like BMS 753, to the RAR partner within the heterodimer, a conformational change occurs. wikipedia.orgresearchgate.net This change facilitates the dissociation of corepressors and the recruitment of coactivator proteins. wikipedia.orgwikipedia.orgbiorxiv.org The coactivator complex can then promote chromatin remodeling and recruit basal transcription factors, leading to the initiation of transcription of downstream target genes. annualreviews.orgwikipedia.orgbiorxiv.org

Interestingly, within the RAR/RXR heterodimer, the transcriptional activity of RXR is often "subordinated" or "silenced" unless the RAR partner is also bound to an agonist. nih.govnih.gov This means that RXR-selective agonists alone may not be sufficient to trigger a transcriptional response from the heterodimer, but they can act synergistically when an RAR agonist is also present. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

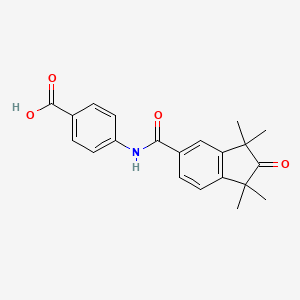

4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPBWUZXBYJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215307-86-1 | |

| Record name | 215307-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Bms 753: a Highly Selective Retinoic Acid Receptor Alpha Rarα Agonist

Molecular Profile as an Isotype-Selective RARα Agonist

BMS 753 is characterized by the chemical formula C₂₁H₂₁NO₄ and a molecular weight of 351.40 g/mol . medchemexpress.comtocris.comrndsystems.comcaymanchem.comsigmaaldrich.comscbt.com Its chemical name is 4-[[(2,3-Dihydro-1,1,3,3-tetramethyl-2-oxo-1H-inden-5-yl)carbonyl]amino]-benzoic acid. tocris.comrndsystems.comcaymanchem.comscbt.comsigmaaldrich.com The compound typically appears as a white to off-white or beige solid powder with a purity generally reported as ≥98% or ≥99% by HPLC. tocris.comrndsystems.comcaymanchem.comsigmaaldrich.comscbt.comsigmaaldrich.com It is soluble in organic solvents such as DMSO and ethanol. tocris.comrndsystems.comcaymanchem.comsigmaaldrich.comsigmaaldrich.com

As an isotype-selective RARα agonist, BMS 753 is designed to primarily activate the RARα subtype among the three main RAR isoforms (RARα, RARβ, and RARγ). apexbt.commedchemexpress.comtocris.comrndsystems.comcaymanchem.comtargetmol.commedchemexpress.com This selectivity is a key feature distinguishing it from pan-RAR agonists like all-trans-retinoic acid (ATRA), which activate multiple RAR subtypes. windows.netoup.com

Receptor Binding Characteristics and Selectivity Profile

BMS 753 demonstrates high affinity for RARα, with reported Ki values of 2 nM. medchemexpress.comtocris.comrndsystems.comcaymanchem.comsigmaaldrich.comtargetmol.commedchemexpress.com This low Ki value indicates potent binding to the RARα receptor.

Research findings highlight the selectivity of BMS 753 for RARα over other RAR subtypes. Studies have shown that BMS 753 is selective for RARα over RARγ at concentrations up to 1 μM. caymanchem.com Furthermore, experiments using cells deficient in specific RAR subtypes have provided insights into its selectivity. Increasing concentrations of BMS 753 led to low levels of RARβ2 transcripts in wild-type cells, but efficiently induced RARβ2 transcription in RARγ-deficient cells. apexbt.comtargetmol.com Crucially, no activation was observed in RARα-deficient cells even at concentrations up to 100 nM, confirming its specificity for RARα. apexbt.comtargetmol.com BMS 753 does not display significant effects on RARγ in reporter-based assays or in binding assays measuring the displacement of labeled retinoic acid. sigmaaldrich.comsigmaaldrich.com

Detailed research findings underscore the functional selectivity of BMS 753. In vitro studies using P19 and F9 embryonal carcinoma cells have shown that BMS 753 induces morphological differentiation, a process known to be mediated by retinoid signaling. caymanchem.com Specifically, BMS 753 at concentrations of 10 and 100 nM induced morphological differentiation of P19 cells, and at 100 nM in combination with an RXR agonist (BMS649), it induced differentiation in F9 cells. caymanchem.com

Further research has investigated the effects of BMS 753 on RAR and RXR degradation. Studies using COS cells transfected with RARα and RXRα demonstrated that the presence of a specific RARα agonist like BMS 753 could lead to the catabolism of both RARα and RXRα when co-expressed. nih.govpnas.org This suggests a mechanism where activation of RARα by BMS 753 can influence the stability of the RAR/RXR heterodimer.

The selective activation of RARα by BMS 753 has also been explored in the context of cellular differentiation, such as the atrial differentiation of human pluripotent stem cells. Studies have shown that specific concentrations and exposure times of BMS 753 can promote the differentiation of human pluripotent stem cells into atrial cardiomyocytes. mdpi.com

The structural basis for the selectivity of retinoid receptor agonists and antagonists, including compounds related to BMS 753, has been investigated, providing a molecular understanding of how these ligands interact with the receptor binding domain to elicit isotype-specific responses. rndsystems.comcaymanchem.comwindows.net

Here is a summary of key binding and selectivity data for BMS 753:

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Notes |

| RARα | 2 nM | Highly selective agonist. medchemexpress.comtocris.comrndsystems.comcaymanchem.comsigmaaldrich.comtargetmol.commedchemexpress.com |

| RARβ | Low activation levels | Low levels of transcripts in WT cells. apexbt.comtargetmol.com |

| RARγ | No significant effects | Selective over RARγ at 1 μM; no activation in RARγ-/- cells. apexbt.comcaymanchem.comsigmaaldrich.comsigmaaldrich.comtargetmol.com |

Mechanistic Investigations into Bms 753 Mediated Cellular and Molecular Events

Ligand-Dependent Activation of RARα and Downstream Transcriptional Responses

The primary mechanism of action for BMS 753 involves the ligand-dependent activation of RARα. Upon binding of an agonist like BMS 753, RARα, typically found as a heterodimer with RXR, undergoes conformational changes. oup.comnews-medical.net These changes facilitate the dissociation of corepressor proteins and the recruitment of coactivator complexes to the receptor, which in turn promotes the transcription of target genes. oup.comnews-medical.netbiocrick.com

Studies have shown that BMS 753 activates transcription through RARα/RXRα heterodimers. pnas.org The synergistic activation of transcription can occur when both RARα and RXRα are liganded, although binding of an agonist to RARα appears to be a prerequisite for effective transcriptional activation by agonist-bound RXRα. pnas.org The RARα-specific antagonist BMS 614 has been shown to abrogate the synergistic effect of BMS 753 and the RXR agonist BMS 649, further supporting the RARα-dependent nature of BMS 753's action. pnas.org

Induction of Specific Target Gene Expression (e.g., RARβ2 Transcripts)

A key downstream transcriptional response to RARα activation by retinoids, including BMS 753, is the induction of specific target genes. One well-studied target gene is RARβ2. apexbt.comtargetmol.commybiosource.comnih.gov

Research indicates that increasing concentrations of BMS 753 can induce RARβ2 transcripts. apexbt.comtargetmol.commybiosource.com However, the level of induction can vary depending on the cellular context. For instance, in wild-type cells, BMS 753 resulted in low levels of RARβ2 transcripts. apexbt.comtargetmol.commybiosource.com In contrast, in cells lacking RARγ (RARγ-/-), 100 nM BMS 753 efficiently induced RARβ2 transcripts. apexbt.comtargetmol.commybiosource.com Importantly, no activation of RARβ2 transcription was observed in cells lacking RARα (RARα-/-) treated with up to 100 nM BMS 753, demonstrating the specificity of BMS 753 for RARα-mediated induction of this gene. apexbt.comtargetmol.commybiosource.com

Data illustrating the differential induction of RARβ2 transcripts by BMS 753 in different cell lines highlights its RARα specificity:

| Cell Type | BMS 753 Concentration | RARβ2 Transcript Level | Citation |

| Wild Type | Increasing | Low levels | apexbt.comtargetmol.commybiosource.com |

| RARγ-/- | 100 nM | Efficient induction | apexbt.comtargetmol.commybiosource.com |

| RARα-/- | Up to 100 nM | No activation | apexbt.comtargetmol.commybiosource.com |

Beyond RARβ2, BMS 753, as a RARα agonist, can influence the expression of other RARα target genes, contributing to various cellular processes such as differentiation. scbt.com For example, BMS 753 has been shown to induce morphological differentiation in P19 and F9 embryonal carcinoma cells. caymanchem.com In human pluripotent stem cells, administration of BMS 753 improved atrial differentiation. nih.govmdpi.com

Cell-Type and Promoter-Contextual Determinants of RARα Activation

The transcriptional response to BMS 753 is not solely dependent on the presence of RARα but is also influenced by the specific cell type and the context of the gene promoter. apexbt.comnordicbiosite.com

Studies have shown that cell-type and promoter-context dependent RAR redundancies can influence the activation of genes like RARβ2 and Hoxa-1. apexbt.comcaymanchem.comnordicbiosite.com For instance, while BMS 753 effectively induces RARβ2 in RARγ-/- cells, its effect in wild-type cells is less pronounced. apexbt.comtargetmol.commybiosource.com Furthermore, different RAR isotypes can trigger specific cell fate transitions depending on the cell line. nih.gov For example, in P19 cells, BMS 753 and all-trans retinoic acid (ATRA) induce similar morphological differentiation, whereas a RARγ-selective ligand does not. nih.gov Conversely, in F9 cells, a RARγ-selective ligand induces differentiation, but BMS 753 does not. nih.gov These findings underscore the importance of cellular context in determining the outcome of RARα activation by BMS 753.

The specific DNA sequences within the promoter regions of target genes, known as Retinoic Acid Response Elements (RAREs), also play a crucial role in mediating the transcriptional response to activated RAR/RXR heterodimers. The arrangement and context of these RAREs can influence the magnitude and specificity of gene activation.

Modulatory Effects on Co-Regulator Recruitment and Chromatin Dynamics

Ligand-bound RAR/RXR heterodimers regulate transcription by dynamically interacting with co-regulator proteins, including coactivators and corepressors. oup.combiocrick.comidrblab.net The binding of an agonist like BMS 753 to RARα promotes the dissociation of corepressors and the recruitment of coactivators. oup.combiocrick.com

The recruitment of coactivator complexes is essential for initiating transcriptional activation. nih.gov The structural changes induced by agonist binding, such as the repositioning of helix 12 within the ligand-binding domain, are critical for facilitating corepressor release and coactivator binding. oup.comtocris.com While specific detailed findings on how BMS 753 directly modulates the recruitment of a wide range of co-regulators or impacts chromatin dynamics (like histone modifications or chromatin remodeling) were not extensively detailed in the provided search results, the general mechanism of RARα agonists involves these processes. The ability of BMS 753 to activate transcription implies its capacity to influence the local chromatin environment at target gene promoters to become more permissive for transcription.

Interplay with Intracellular Signaling Cascades

Retinoid signaling pathways, mediated by RARs, can interact and cross-regulate with other intracellular signaling cascades, including the MAPK and PI3K/Akt/mTOR pathways.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathway Components

Studies have indicated a connection between retinoic acid signaling and the MAPK pathway. Specifically, activation of RARα can influence components of the MAPK pathway, such as p38MAPK. embopress.orgnih.gov

Research using mouse embryonic fibroblasts (MEFs) showed that both ATRA and the synthetic RARα agonist BMS 753 rapidly and transiently activated p38MAPKα. embopress.orgnih.gov This activation was dependent on the presence of RARα, as it was not observed in MEFs lacking all three RARs but was restored upon reexpression of wild-type RARα. embopress.orgnih.gov This suggests that BMS 753, through its action on RARα, can trigger the activation of the p38MAPK pathway. embopress.orgnih.gov This activation has been linked to a phosphorylation cascade that is required for the induction of RARα target genes and the promoter recruitment of RARα and the transcription machinery. nih.gov

However, the interaction can also be cell-type dependent. In SKBR3 human breast cancer cells, which overexpress ERBB2/HER2 and have downstream hyperactivity of the PI3K/Akt pathway, p38MAPK was present but not activated by ATRA, suggesting potential cross-talk or inhibitory effects from other hyperactive pathways. embopress.orgnih.gov

Differential Modulation of Peroxisome Proliferator-Activated Receptors (PPAR) and Retinoid X Receptors (RXR) Transactivation

PPARs are another family of nuclear receptors that heterodimerize with RXRs (specifically RXRα) to regulate gene expression, primarily involved in lipid and glucose metabolism, as well as inflammation oup.comnih.gov. The interaction between retinoid signaling (via RARs and RXRs) and PPAR signaling is complex, as they share RXR as a heterodimerization partner news-medical.netoup.com.

Research indicates that while BMS 753 is a selective RARα agonist, its direct impact on PPAR and RXR transactivation appears to be indirect or context-dependent. Studies investigating the effects of various retinoids and related compounds on retinal pigment epithelial (RPE) cells showed that BMS 753 induced RAR transactivation mdpi.comnih.gov. However, another compound, BMS 195614 (a selective RARα antagonist), was shown to inhibit the transactivation of NF-κB, AP-1, and PPAR medchemexpress.com. This suggests a potential interplay between RARα activity and the modulation of PPAR and other signaling pathways, although the direct effect of BMS 753 on PPAR/RXR heterodimers requires further specific investigation.

It has been demonstrated that RXR can act as a heterodimeric partner for PPARs (PPARα, β/δ, and γ), forming permissive heterodimers where ligand binding to either partner can influence the complex's function news-medical.net. In contrast, the RAR-RXR heterodimer is often considered non-permissive, where the binding of an agonist to RAR tends to dominate the transcriptional outcome news-medical.net. While BMS 753 is known to activate RARα, its specific effects on the transcriptional activity of PPAR-RXR heterodimers have not been extensively detailed in the provided search results. One study noted that norbixin (B1239005), a compound that reduced NF-κB and AP-1 transactivation, did not inhibit the RAR transactivation induced by BMS 753, suggesting distinct pathways are involved mdpi.comnih.gov.

Further research using reporter gene assays has been employed to measure the transactivation of RAR, PPAR, and RXR in cell lines mdpi.comresearchgate.netresearchgate.net. These studies often involve treating cells with compounds like BMS 753 and observing the resulting luciferase activity as a measure of receptor transactivation. While BMS 753's effect on RAR transactivation is confirmed, its direct modulatory role on PPAR and RXR transactivation, independent of its RARα agonism, warrants more specific investigation.

Regulation of Nuclear Factor Kappa B (NF-κB) and Activator Protein 1 (AP-1) Signaling

NF-κB and AP-1 are key transcription factors involved in regulating inflammatory and immune responses, cell proliferation, and survival oup.comnih.govresearchgate.net. Their activity is regulated by various signaling pathways, and there is known cross-talk between nuclear receptor signaling and these transcription factors oup.com.

Studies have explored the influence of retinoids, including those acting on RARs, on NF-κB and AP-1 pathways. While BMS 753 is a RARα agonist, some research points to the effects of RAR antagonists on NF-κB and AP-1. For instance, the RARα antagonist BMS 195614 has been shown to inhibit the transactivation of NF-κB and AP-1 medchemexpress.commdpi.comresearchgate.net. This observation suggests that modulating RARα activity can indirectly influence NF-κB and AP-1 signaling.

Direct evidence regarding the specific effect of BMS 753 (as an RARα agonist) on NF-κB and AP-1 transactivation is less clear-cut in the provided results. One study in synovial fibroblasts indicated that while all-trans retinoic acid (ATRA), a pan-RAR agonist, suppressed NF-κB and AP-1 pathways, selective RAR agonists including BMS 753 did not reproduce this inhibitory effect on IL-1-induced IL-6 expression, which is regulated by NF-κB and AP-1 nih.gov. This suggests that the effect on NF-κB and AP-1 might be dependent on the specific retinoid ligand and potentially involve RAR-independent mechanisms or the activation of multiple RAR subtypes.

However, another study in immature dendritic cells showed that exposure to BMS 753, along with TNFα, induced a strong increase in the binding of nuclear NF-κB complexes to a DNA probe, suggesting that in certain cellular contexts and in the presence of inflammatory signals, BMS 753 can influence NF-κB activity nih.gov. This indicates a potential context-dependent or synergistic effect of BMS 753 on NF-κB signaling, possibly through cross-talk mechanisms that are not fully elucidated.

The regulation of NF-κB and AP-1 by nuclear receptors can occur through several mechanisms, including direct protein-protein interactions (transrepression) or by modulating signaling pathways upstream of NF-κB and AP-1 activation oup.comnih.gov. While PPARs, for example, can directly interfere with NF-κB and AP-1 signaling through protein interactions, the precise molecular mechanisms by which RARα agonists like BMS 753 might influence these pathways require further detailed investigation oup.com.

Data regarding the quantitative impact of BMS 753 on NF-κB and AP-1 transactivation from reporter gene assays are available in some studies, often presented as relative luciferase activity compared to control or stimulated conditions mdpi.comresearchgate.netnih.gov. However, these results can vary depending on the cell type and the specific experimental conditions used.

| Compound | Target Receptor | Effect on RAR Transactivation | Effect on PPAR Transactivation | Effect on RXR Transactivation | Effect on NF-κB Transactivation | Effect on AP-1 Transactivation |

| BMS 753 | RARα | Agonist medchemexpress.commdpi.comnih.gov | Not directly shown to modulate | Not directly shown to modulate | Potential context-dependent influence nih.gov | Potential context-dependent influence nih.gov |

| BMS 195614 | RARα | Antagonist medchemexpress.commdpi.com | Inhibits medchemexpress.com | Not directly shown to modulate | Inhibits medchemexpress.commdpi.comresearchgate.net | Inhibits medchemexpress.commdpi.comresearchgate.net |

| Norbixin | Not a direct RAR ligand | Did not inhibit BMS 753-induced RAR transactivation mdpi.comnih.gov | Inhibits researchgate.netresearchgate.net | Inhibits researchgate.netresearchgate.net | Reduces mdpi.comnih.govresearchgate.net | Reduces mdpi.comnih.govresearchgate.net |

| ATRA | Pan-RAR | Agonist nih.gov | Not directly shown to modulate | Not directly shown to modulate | Suppressed (in synovial fibroblasts) nih.gov | Suppressed (in synovial fibroblasts) nih.gov |

Preclinical Efficacy and Biological Phenotypes Elicited by Bms 753

Effects on Cellular Proliferation and Differentiation Processes

BMS 753 has demonstrated a significant capacity to induce morphological differentiation in specific cell lineages, a hallmark of retinoid activity. In preclinical models utilizing embryonal carcinoma (EC) cells, which are considered the malignant counterparts of embryonic stem cells, BMS 753 has shown pronounced effects.

Notably, treatment with BMS 753 at concentrations of 10 and 100 nM induces morphological differentiation in P19 embryonal carcinoma cells. caymanchem.com Furthermore, in F9 embryonal carcinoma cells, BMS 753 at a concentration of 100 nM, when used in combination with the pan-retinoid X receptor (RXR) agonist BMS 649, also effectively promotes differentiation. caymanchem.com This activity underscores the role of RARα in mediating the differentiation signals that are critical for normal development and can be aberrantly regulated in carcinogenic processes. The differentiation of F9 cells is often accompanied by the secretion of plasminogen activator, serving as a biological marker of the cellular response to retinoids. nih.gov

The mechanism by which RARα agonists like BMS 753 induce differentiation involves the recruitment of co-regulators to retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.gov This leads to a cascade of gene expression changes that drive the cell towards a more differentiated state.

| Cell Line | Concentration of BMS 753 | Co-treatment | Observed Effect | Reference |

|---|---|---|---|---|

| P19 | 10 nM and 100 nM | None | Induction of morphological differentiation | caymanchem.com |

| F9 | 100 nM | BMS 649 (pan-RXR agonist) | Induction of morphological differentiation | caymanchem.com |

Impact on Cell Migration, Invasion, and Motility

In the context of cancer metastasis, cell migration and invasion are critical processes. Studies investigating the role of specific RAR isotypes in these phenomena have revealed a degree of selectivity. Research on human breast cancer cell lines, such as T47D and MCF7, has shown that all-trans retinoic acid (RA) can inhibit cell migration. nih.gov However, when specific RAR agonists were tested, it was found that the RARβ-selective agonist BMS 453 significantly reduced cell migration, whereas the RARα-selective agonist BMS 753 and the RARγ-selective agonist BMS 961 did not have a comparable effect. nih.gov

This suggests that the inhibitory effect of RA on the migration of these breast cancer cells is primarily mediated through RARβ, and that activation of RARα by BMS 753 is not sufficient to impede this process. nih.gov This finding highlights the isotype-specific functions of retinoic acid receptors in controlling different aspects of cancer cell behavior.

Modulation of Apoptosis and Cell Survival Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents exert their effects. Retinoids are known to be involved in the regulation of apoptosis. nih.gov While direct studies detailing the apoptotic effects of BMS 753 are limited, the role of RARα activation in this process has been investigated. For instance, other selective RARα agonists have been shown to be potent inducers of both differentiation and apoptosis in acute promyelocytic leukemia (APL) cells.

Furthermore, in APL, the oncogenic fusion protein PML-RARα is known to block both differentiation and apoptosis. pnas.org Treatment with all-trans retinoic acid (RA) and arsenic trioxide can induce the degradation of this fusion protein, leading to remission. pnas.org Studies have shown that the RARα-specific agonist BMS 753 can trigger the degradation of RARα when it is part of a heterodimer with RXRα. pnas.org This suggests a potential mechanism by which BMS 753 could impact cell survival pathways in cancers driven by aberrant RARα signaling.

Comprehensive Analysis of Gene Expression Signatures

As a nuclear receptor agonist, the primary mechanism of action of BMS 753 is the modulation of gene expression. Upon binding to RARα, BMS 753 induces conformational changes that facilitate the recruitment of coactivators and the assembly of the transcriptional machinery on the RAREs of target genes. This leads to either the activation or repression of gene transcription.

While a comprehensive gene expression profile specifically for BMS 753 is not extensively detailed in the available literature, studies with other RARα-selective agonists in cell lines like MCF-7 breast cancer cells have shown that these compounds can produce significant changes in gene expression. medchemexpress.com These changes often involve the upregulation of tumor-suppressive genes and the downregulation of genes with oncogenic activities. It is plausible that BMS 753 would elicit a similar pattern of gene expression modulation in responsive cell types. In F9 cells, BMS 753 has been shown to result in low levels of RARβ transcripts. medchemexpress.com

Specific Biological Systemic Responses

Retinoic acid signaling is indispensable for male fertility, playing a critical role in the complex process of spermatogenesis. nih.gov RARα is the key retinoic acid receptor involved in this process. Studies have demonstrated that the administration of an RARα-selective agonist can reinitiate spermatogenesis in vitamin A-deficient rodents, where this process is otherwise halted. This indicates that activation of RARα is a critical signal for the differentiation of spermatogonia and their entry into meiosis. nih.gov The targeted activation of RARα by agonists like BMS 753 is therefore a subject of research in the context of both male contraception and the treatment of certain forms of male infertility. nih.gov

| Biological Process | Involvement of RARα | Effect of RARα Agonist | Reference |

|---|---|---|---|

| Spermatogonial Differentiation | Essential for initiation | Can reinitiate differentiation in deficient models | nih.gov |

| Meiotic Initiation | Critical for entry into meiosis | Promotes meiotic entry | nih.gov |

Emerging evidence indicates that RARα plays a significant role in the regulation of lipid metabolism and the maintenance of metabolic homeostasis. d-nb.info Retinoid signaling pathways are increasingly recognized for their influence on various aspects of lipid processing.

Studies have shown that retinoic acid can regulate hepatic lipid homeostasis, with evidence suggesting that it can reduce serum levels of cholesterol and triglycerides. d-nb.info This effect is mediated through the activation of RARα and its heterodimeric partner RXRα. The activation of these receptors influences the expression of a wide array of genes involved in lipid transport, synthesis, and breakdown. Therefore, selective RARα agonists like BMS 753 have the potential to modulate these pathways and may be of interest for their potential therapeutic applications in metabolic disorders.

Immunomodulatory and Anti-Inflammatory Actions (e.g., Interleukin-6 Expression)

BMS 753 is a potent and selective agonist for the Retinoic Acid Receptor alpha (RARα), with a Ki value of 2 nM. rndsystems.comcaymanchem.comtargetmol.comabcam.com As an RARα agonist, its biological activities are expected to mirror those of retinoic acid (RA), a metabolite of vitamin A known for its profound effects on the immune system. nih.govbirmingham.ac.uk Retinoic acid signaling is crucial for regulating the differentiation and function of various immune cells, including T helper (Th) cells, and plays a role in both promoting immunity and maintaining tolerance. nih.govnih.gov

While the broader immunomodulatory role of the RARα pathway is well-established, specific research detailing the direct effects of BMS 753 on the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) is not extensively documented in available literature. IL-6 is a pleiotropic cytokine with a central role in inflammation and immune regulation. nih.govnih.govemjreviews.com It is involved in the acute phase response, the differentiation of B cells and T cells, and has been implicated in the pathophysiology of numerous inflammatory diseases. nih.govnih.govemjreviews.com

Given that BMS 753 activates the RARα pathway, it is plausible that it could influence cytokine production. For instance, RARα activation is known to drive the differentiation of hematopoietic stem cells and can influence the maturation of myeloid cells, which are significant sources of IL-6. birmingham.ac.uk However, direct experimental evidence linking BMS 753 to a specific up- or down-regulation of IL-6 is not clearly established.

| Parameter | Observation | Reference |

|---|---|---|

| Target Receptor | Retinoic Acid Receptor alpha (RARα) | rndsystems.comcaymanchem.comtargetmol.com |

| Mechanism of Action | Selective Agonist | rndsystems.comcaymanchem.comtargetmol.com |

| Binding Affinity (Ki) | 2 nM | rndsystems.comcaymanchem.comtargetmol.com |

| Direct Effect on IL-6 Expression | Data not available in cited literature | N/A |

Regulation of Th9 Transcriptional and Epigenomic Programs

Substantial evidence demonstrates that BMS 753 plays a significant role in the negative regulation of T helper 9 (Th9) cell differentiation and function through its action as an RARα agonist. nih.govnih.gov Th9 cells are a subset of CD4+ T cells characterized by the production of Interleukin-9 (IL-9), a cytokine implicated in allergic inflammation and anti-tumor immunity. nih.govnih.gov The differentiation and function of Th9 cells are governed by a complex network of transcription factors and epigenetic modifications. nih.gov

Research has shown that signaling through RARα, as mimicked by BMS 753, represses the Th9 transcriptional and epigenomic program. nih.govnih.gov In studies using in vitro differentiated Th9 cells, treatment with BMS 753 was used to confirm that the repressive effects of retinoic acid on Th9 differentiation are mediated specifically through RARα. nih.gov

Key findings from this research include:

Inhibition of IL-9 Production : Treatment of cells cultured under Th9-polarizing conditions with BMS 753 significantly suppresses IL-9 production. nih.govnih.gov This effect is comparable to that of all-trans retinoic acid (RA). nih.gov

Antagonism of Th9-Promoting Transcription Factors : The RARα pathway, when activated by agonists like BMS 753, globally antagonizes transcription factors that are essential for Th9 differentiation. nih.govnih.gov

Epigenomic Modification : Activation of RARα directly targets the Il9 gene locus, leading to broad modifications of the Th9 epigenome. nih.govnih.gov This includes changes in chromatin accessibility and histone modifications that result in the repression of Il9 gene expression. nih.gov For example, RARα binding to the Il9 gene locus is a key mechanism for this repression. nih.gov

Confirmation of Pathway Specificity : The use of BMS 753 in conjunction with RARα antagonists has been pivotal in confirming that the repression of the Th9 program is a major function of RA-RARα signaling during T cell differentiation. nih.govnih.gov

| Experimental Context | Compound | Effect on Th9 Program | Key Finding | Reference |

|---|---|---|---|---|

| In vitro Th9 cell differentiation | BMS 753 (1000 nM) | Repression | Significantly decreased IL-9 expression, confirming the role of RARα in repressing the Th9 program. | nih.gov |

| In vitro Th9 cell differentiation (TOFA-treated) | BMS 753 | Repression | Significantly suppressed Th9 cell differentiation and reduced Il9 gene expression. | nih.gov |

| In vitro Th9 cell differentiation | all-trans Retinoic Acid (RA) | Repression | Globally antagonized Th9-promoting transcription factors and modified the Th9 epigenome. | nih.govnih.gov |

Application of Bms 753 in Disease Models and Therapeutic Exploration

Cancer Research Applications

Investigations into the role of retinoic acid receptors in cancer have utilized selective agonists like BMS 753 to discern the contributions of specific receptor subtypes.

Studies examining the impact of retinoids on breast cancer cell behavior have included assessments of BMS 753. In T47D breast cancer cells, treatment with selective agonists for RARα (BMS 753) and RARγ did not significantly affect cell migration. In contrast, a selective RARβ agonist (BMS 453) demonstrated a significant reduction in cell migration, comparable to the effect of retinoic acid (RA) nih.govresearchgate.net. This suggests that in this specific breast cancer cell model, activation of RARα by BMS 753 does not play a primary role in inhibiting cell migration. However, other research in T-47D cells indicated that the synthetic retinoid agonist of RARα (BMS 753), similar to the RARβ agonist (BMS 453), induced the phosphorylation of proteins involved in cell migration, such as Moesin, FAK, and Paxillin, with an effect comparable to that of RA. This suggests the involvement of both RARα and RARβ in this phosphorylation pathway conicet.gov.ar.

In the context of acute promyelocytic leukemia (APL), the degradation of Retinoic Acid Receptor alpha (RARα) and the oncogenic fusion protein PML-RARα are significant events associated with differentiation therapy using retinoids. Studies using COS cells have shown that activating either RARα with a specific agonist like BMS 753 or Retinoid X Receptor alpha (RXRα) with BMS 649 induced the degradation of both RARα and RXRα. nih.govpnas.org. The simultaneous application of both agonists resulted in additive effects on receptor degradation nih.govpnas.orgresearchgate.net. This research highlights the capacity of BMS 753 to promote the degradation of RARα and RXRα when used as a selective RARα agonist, a process considered key to the maturation of APL cells embopress.orgembopress.org.

Reproductive Biology: Studies on Germ Cell Development

BMS 753 has been employed in studies investigating the role of RARα in germ cell development. In a model using Rbp4-null adult males fed a vitamin A-deficient diet, administration of BMS 753 was used to explore whether RARα-dependent events in Sertoli cells could reinitiate spermatogenesis. The findings indicated that BMS 753 treatment did not initiate spermatogenesis in these mutants, with the seminiferous epithelium containing only Sertoli cells and spermatogonia apexbt.comrndsystems.com. Furthermore, research on embryonal carcinoma cells, such as P19 and F9 cells, has utilized BMS 753 to understand the isotype-specific effects of RAR activation on morphological differentiation. In P19 cells, BMS 753 induced morphological differentiation similar to that induced by retinoic acid. However, in F9 cells, BMS 753 did not replicate the differentiation effects observed with RA or a RARγ-selective ligand, underscoring cell-type specific responses to RARα activation by BMS 753 caymanchem.comnih.gov.

Inflammatory Diseases: Analysis in Synovial Fibroblast Models

The potential anti-inflammatory effects of retinoids have been investigated in models of inflammatory diseases, including studies on synovial fibroblasts. In research using IL-1-stimulated rat synovial fibroblasts, the effects of selective RAR agonists, including BMS 753 for RARα, on the expression of the inflammatory cytokine IL-6 were assessed. While the selective RAR agonists, including BMS 753, were effective in inducing the expression of the RAR-dependent target gene RARβ mRNA, none of the tested agonists, including BMS 753, were able to reproduce the inhibitory effect of all-trans retinoic acid (ATRA) on IL-6 mRNA levels nih.gov. This suggests that activation of RARα by BMS 753 alone may not be sufficient to exert an anti-inflammatory effect by reducing IL-6 expression in this specific synovial fibroblast model.

Ocular Health Research: Retinal Pigment Epithelial Cell Responses

BMS 753 has been used in the study of retinal pigment epithelial (RPE) cells, particularly in the context of retinoid signaling and its implications for ocular health. Research investigating the effects of various compounds on RAR transactivation in RPE cells has utilized BMS 753 as a known RARα agonist. For instance, studies evaluating the impact of norbixin (B1239005) on RAR transactivation found that norbixin did not inhibit the transactivation induced by either A2E or BMS 753, confirming BMS 753's activity as a RARα agonist in this cellular context and its utility in studying RAR-mediated responses in RPE cells nih.govresearchgate.net.

Metabolic Disorders: Insights from Lipid Accumulation Studies

Investigations into the influence of retinoid receptors on metabolic processes, such as lipid accumulation, have included studies utilizing BMS 753. In research employing zebrafish embryos to determine the relative impact of different RAR subtypes on lipid deposition, BMS 753 was used as a selective RARα agonist oup.com. This indicates that BMS 753 serves as a tool to probe the specific role of RARα activation in regulating lipid metabolism and accumulation within this model system.

Methodological Frameworks in Bms 753 Research

Establishment and Utilization of In Vitro Cell Culture Systems

The foundation of BMS 753 research lies in the use of in vitro cell culture systems. These systems provide a controlled environment to study the direct effects of the compound on specific cell types. A critical aspect of these experiments is the proper handling of BMS 753, which is soluble in solvents like Dimethyl sulfoxide (B87167) (DMSO) and ethanol. abcam.com When preparing for cell-based assays, it is common to dissolve the compound in DMSO to create a stock solution. For the experiments themselves, this stock is further diluted in culture medium, with care taken to ensure the final DMSO concentration does not exceed levels that could independently affect cell behavior, typically kept below 0.1%. targetmol.com

A variety of cell lines have been employed to study the effects of BMS 753. Notably, embryonal carcinoma (EC) cells, such as F9 and P19 lines, have been used. caymanchem.com These cells are valuable models for studying cellular differentiation, a process significantly influenced by retinoic acid signaling. For example, studies have shown that BMS 753 can induce morphological differentiation in P19 and F9 embryonal carcinoma cells. caymanchem.com

Molecular and Cellular Assays for Functional Characterization

Following the establishment of cell culture models, a suite of molecular and cellular assays is used to functionally characterize the impact of BMS 753. These assays provide quantitative and qualitative data on gene expression, protein activity, and cellular phenotypes.

To understand how BMS 753 affects cellular function at the genetic level, quantitative reverse transcription polymerase chain reaction (qRT-PCR) is employed. This technique allows for the precise measurement of changes in messenger RNA (mRNA) levels for specific genes of interest in response to treatment with the compound.

The process involves treating cultured cells with BMS 753, followed by the extraction of total RNA. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the PCR reaction. The amplification of specific gene sequences is monitored in real-time using fluorescent dyes. The data is often analyzed using the comparative CT (ΔΔCT) method, where the expression of a target gene is normalized to an internal control or housekeeping gene (like GAPDH) that is not expected to change with treatment. researchgate.net This allows for the calculation of the fold change in gene expression. For instance, qRT-PCR can be used to demonstrate the dose-dependent effect of BMS 753 on the transcription of RAR target genes, such as RARβ2. targetmol.com

To study the effects of BMS 753 at the protein level, Western blot analysis and immunofluorescence are standard techniques.

Western Blot Analysis is used to quantify the amount of a specific protein in a cell extract. After treating cells with BMS 753, total protein is extracted, separated by size via polyacrylamide gel electrophoresis, and transferred to a membrane. The membrane is then probed with a primary antibody specific to the target protein (e.g., RARα or a downstream effector protein). A secondary antibody, which is conjugated to an enzyme or fluorophore, binds to the primary antibody, allowing for visualization and quantification of the protein band.

Immunofluorescence provides spatial information about protein expression within a cell. Cells are grown on coverslips, treated with BMS 753, and then fixed to preserve their structure. The cells are permeabilized and incubated with a primary antibody against the protein of interest. A fluorescently-labeled secondary antibody is then used to detect the primary antibody. When viewed under a fluorescence microscope, this technique can reveal changes in the protein's expression level and its subcellular localization (e.g., nucleus, cytoplasm) following treatment with BMS 753.

Given that BMS 753 is described as an antitumor agent, assays that measure cell proliferation, viability, and apoptosis are crucial for its characterization. abcam.com These assays help determine the compound's cytostatic or cytotoxic effects on cancer cells.

Proliferation and Viability Assays: These assays measure the number of living cells or their metabolic activity. Common methods include the MTT or WST-1 assays, which rely on the conversion of a tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells. The amount of color produced is proportional to the number of viable cells.

Apoptosis Assays: Apoptosis, or programmed cell death, is a key mechanism by which antitumor agents work. nih.gov Several methods are used to detect apoptosis. One common approach is to measure the activity of caspases, which are key enzymes in the apoptotic pathway. nih.gov Another widely used method is Annexin V staining, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of apoptosis. nih.gov These assays can be analyzed using techniques like flow cytometry or plate readers.

| Assay Type | Principle | Common Methods |

| Proliferation/Viability | Measures metabolic activity or cell number to infer growth rates. | MTT, WST-1, Crystal Violet Staining |

| Apoptosis | Detects biochemical and morphological changes characteristic of programmed cell death. | Caspase-3/7 Activity Assays, Annexin V/PI Staining, TUNEL Assay |

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. nih.gov In vitro assays are used to assess whether BMS 753 can inhibit these processes.

Wound-Healing (Scratch) Assay: This method assesses collective cell migration. semanticscholar.org A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with BMS 753, and the rate at which the cells migrate to close the wound is monitored over time via microscopy and compared to untreated controls. semanticscholar.org

Transwell Migration (Boyden Chamber) Assay: This assay measures the chemotactic movement of cells. semanticscholar.org Cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane in response to the chemoattractant is quantified after a set incubation period, allowing for an assessment of BMS 753's effect on this directional migration. semanticscholar.orgthermofisher.com

Transwell Invasion Assay: This is a modification of the migration assay designed to measure a cell's invasive capacity. thermofisher.com The porous membrane of the transwell insert is coated with a layer of extracellular matrix (ECM) components, such as Matrigel. thermofisher.com To reach the chemoattractant in the lower chamber, cells must actively degrade and invade through this ECM barrier. This assay is particularly relevant for studying the anti-metastatic potential of compounds like BMS 753. nih.gov

To directly assess the ability of BMS 753 to activate its target receptor, RARα, and to study the interaction of the receptor with DNA, reporter gene and gel-shift assays are utilized.

Reporter Gene Assays: These assays are used to quantify the transactivation potential of a nuclear receptor agonist. probechem.com Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that includes specific DNA sequences known as Retinoic Acid Response Elements (RAREs). Upon treatment with BMS 753, the activated RARα binds to the RAREs, driving the expression of the reporter gene. The activity of the reporter protein is then measured, providing a quantitative readout of receptor activation.

Gel-Shift Analysis (Electrophoretic Mobility Shift Assay - EMSA): This technique is used to directly detect the physical interaction between a protein (like RARα) and a specific DNA sequence. nih.govthermofisher.com A short DNA probe containing the RARE is synthesized and labeled (e.g., with a radioactive isotope or a fluorescent dye). nih.gov This probe is incubated with a source of the RARα protein (such as a nuclear extract from cells or a purified protein). When the mixture is run on a non-denaturing polyacrylamide gel, the DNA probe bound to the protein will migrate more slowly than the free, unbound probe. thermofisher.comnih.gov This "shift" in mobility confirms the binding of the receptor to its DNA response element. licorbio.com

Chromatin Immunoprecipitation (ChIP) for Transcriptional Regulation

Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the interactions between proteins and DNA in the cell's natural context. journalajst.com This methodology is critical for elucidating the mechanisms of transcriptional regulation by compounds like BMS-753, which functions as a selective agonist for the Retinoic Acid Receptor α (RARα). pnas.orgnih.gov Since RARα is a nuclear receptor that acts as a ligand-dependent transcription factor, ChIP assays can pinpoint the specific genomic sites where RARα binds upon activation by BMS-753, thereby identifying its direct target genes.

The ChIP process generally involves several key steps. nih.govnih.gov First, cells or tissues are treated with a crosslinking agent, typically formaldehyde, to covalently link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into smaller fragments, usually between 150 and 300 base pairs, through sonication or enzymatic digestion. nih.gov An antibody specific to the target protein—in this case, RARα—is used to immunoprecipitate the protein-DNA complexes. After precipitation, the crosslinks are reversed, and the associated DNA is purified. This purified DNA can then be analyzed by quantitative PCR (ChIP-qPCR) to quantify binding at specific candidate gene promoters or by high-throughput sequencing (ChIP-seq) for a genome-wide analysis of binding sites. nih.govnih.gov

In the context of BMS-753 research, ChIP-seq can generate comprehensive maps of RARα binding across the entire genome, revealing the complete set of genes directly regulated by this receptor in response to the compound. This allows researchers to understand how BMS-753 influences various cellular processes by altering gene expression programs. caltech.edu The data generated can reveal consensus binding sequences (motifs) and identify novel gene regulatory networks.

Table 1: Illustrative ChIP-seq Data for RARα Binding Sites After BMS-753 Treatment

| Gene Target | Chromosomal Location | Peak Score (Fold Enrichment) | Associated Biological Process |

| RARB | chr3:25,230,500-25,230,800 | 15.2 | Cell Differentiation |

| HOXA1 | chr7:27,145,100-27,145,400 | 11.8 | Embryonic Development |

| CYP26A1 | chr10:13,540,200-13,540,500 | 9.5 | Retinoic Acid Metabolism |

| PML | chr15:73,998,700-73,999,000 | 7.3 | Apoptosis, Tumor Suppression |

In Vivo Animal Models for Systemic Evaluation

To understand the systemic effects of a compound beyond the cellular level, researchers rely on in vivo animal models. These models are indispensable for evaluating the physiological and pathological consequences of modulating specific signaling pathways in a complex, whole-organism environment.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying developmental biology and metabolism due to its genetic tractability, rapid external development, and optical transparency during embryogenesis. mdpi.comnih.gov The retinoic acid signaling pathway is highly conserved between zebrafish and humans, making the zebrafish an excellent model to study the effects of RARα modulators like BMS-753. nih.gov

Researchers can expose zebrafish embryos to BMS-753 at specific developmental stages and observe the resulting morphological and physiological changes in real-time. nih.gov This allows for the high-throughput screening of effects on organogenesis, including the development of the nervous system, heart, and pancreas. nih.gov For metabolic studies, zebrafish larvae can be utilized to investigate changes in glucose homeostasis, lipid metabolism, and other metabolic networks regulated by retinoic acid signaling. mdpi.commdpi.com The use of transgenic zebrafish lines with fluorescent reporters for specific genes or cell types can provide even more detailed insights into the compound's mechanism of action at a tissue-specific level.

Table 2: Potential Phenotypes Observed in Zebrafish Embryos Treated with BMS-753

| Developmental Stage | Organ System | Observed Phenotype | Implication |

| 24 hours post-fertilization (hpf) | Central Nervous System | Altered patterning of the hindbrain | Role of RARα in neurogenesis |

| 48 hpf | Cardiovascular | Pericardial edema, reduced heart rate | Impact on cardiac development |

| 72 hpf | Skeletal | Craniofacial cartilage malformations | Regulation of chondrogenesis |

| 120 hpf | Pancreas | Altered islet cell number | Influence on endocrine development |

Murine models are a cornerstone of preclinical research, offering a mammalian system that closely recapitulates human physiology and disease. nih.gov Two common types of murine models are particularly relevant for evaluating compounds like BMS-753: gene knockout strains and xenograft models.

Gene Knockout Strains: To confirm that the biological effects of BMS-753 are mediated specifically through its intended target, researchers can use mice in which the gene for RARα (Rara) has been knocked out. By comparing the response to BMS-753 in wild-type mice versus RARα-knockout mice, scientists can definitively establish on-target efficacy. These models are also crucial for dissecting the specific roles of RARα in different tissues and physiological processes. nih.gov

Xenograft Implantation: In oncology research, xenograft models are frequently used to test the efficacy of therapeutic compounds. nih.gov This involves implanting human cancer cells into immunodeficient mice. If a particular cancer type is hypothesized to be sensitive to retinoic acid signaling, a xenograft model using those cancer cells can be established. The mice are then treated with BMS-753 to determine its effect on tumor growth, proliferation, and metastasis. This provides critical in vivo data on the compound's potential as an anti-cancer agent.

Bioinformatic and Computational Approaches for Data Integration and Prediction

Modern biological research generates vast and complex datasets, making bioinformatic and computational approaches essential for data integration, analysis, and interpretation. nih.govnih.gov In the study of BMS-753, these methods are crucial for transforming raw data from high-throughput experiments into meaningful biological insights.

Following a ChIP-seq experiment, bioinformatic pipelines are used to align the sequencing reads to a reference genome, identify statistically significant protein-binding sites ("peaks"), and annotate the genes associated with these peaks. nih.gov This analysis reveals the direct gene targets of the BMS-753-activated RARα. Further computational analysis, such as pathway and gene ontology analysis, can then be used to understand the broader biological processes being regulated. kaust.edu.sa

Computational models can also be used to predict drug-target interactions and simulate the effects of a compound on cellular networks. nih.gov By integrating data from multiple "omics" sources—such as genomics, transcriptomics (gene expression), and proteomics—a more holistic, systems-level understanding of the effects of BMS-753 can be achieved. nih.gov These integrative approaches can help predict a compound's broader physiological effects, identify potential biomarkers of response, and generate new hypotheses for further experimental validation.

Comparative Pharmacological Analyses and Structure Activity Relationships of Bms 753

Comparison with Pan-Retinoic Acid Receptor Agonists (e.g., All-trans Retinoic Acid)

Unlike pan-RAR agonists such as all-trans retinoic acid (ATRA), which bind to and activate all three RAR subtypes (α, β, and γ), BMS-753 exhibits high selectivity for RARα. researchgate.netnih.gov This selectivity is a key differentiator in its biological activity. While ATRA's broad activity can lead to a wide range of physiological effects, some of which may be undesirable, the targeted action of BMS-753 on RARα allows for more specific modulation of cellular pathways. tocris.com

For instance, in the context of acute promyelocytic leukemia (APL), both ATRA and other RARα agonists, including BMS-753, can induce the degradation of the oncogenic PML/RARα fusion protein. cabidigitallibrary.org However, the effects of these compounds can be cell-type and promoter-context dependent. nih.gov The activation of cellular pathways by BMS-753, particularly in inducing apoptosis in certain cancer cells, has been shown to be mediated through RARα. caymanchem.com

| Compound | Target Receptor(s) | Key Biological Effect |

| BMS-753 | RARα | Selective activation of RARα-mediated pathways |

| All-trans Retinoic Acid (ATRA) | RARα, RARβ, RARγ | Broad activation of all RAR subtypes |

Characterization of Antagonistic Interactions with Retinoic Acid Receptor Antagonists

The activity of BMS-753 can be specifically inhibited by RAR antagonists. The pan-RAR antagonist BMS493 has been shown to inhibit the activation induced by BMS-753, demonstrating that its effects are mediated through RARs. caymanchem.com More specifically, an RARα-selective antagonist (BMS614) can inhibit apoptosis induced by BMS-753, confirming that this particular effect is transduced by RARα. caymanchem.com

These antagonistic interactions are crucial for elucidating the specific signaling pathways mediated by BMS-753 and for confirming its selectivity for the RARα subtype. The ability of a subtype-selective antagonist to block the effects of BMS-753 provides strong evidence for its mechanism of action. youtube.com

Insights from Norbixin (B1239005) and Other Retinoid Analogues

The structure-activity relationship (SAR) of retinoids is a complex field, with modifications to the ring, side chain, and polar terminal group all influencing activity and receptor selectivity. For RARα agonists, specific structural features are crucial for potent and selective binding.

While a direct comparative SAR study between BMS-753 and norbixin is not extensively documented, insights can be drawn from their known interactions with retinoid receptors. Norbixin, a carotenoid dicarboxylic acid, has been shown to interact with retinoid receptors, though its precise binding and activation profile compared to a highly selective synthetic agonist like BMS-753 is different.

The development of synthetic retinoids like BMS-753 has been driven by the need to overcome the photoinstability and metabolic vulnerability of natural retinoids like ATRA. tocris.com The structure of BMS-753, with its modified ring system and linker, is designed to provide greater stability and receptor selectivity. The general principles of retinoid SAR suggest that the specific conformation and electronic properties of the molecule dictate its interaction with the ligand-binding pocket of the receptor, and the high selectivity of BMS-753 for RARα is a result of a molecular structure optimized for this specific interaction.

Current State of Research and Future Perspectives for Bms 753

Present Stage of Preclinical Development and Research Trajectory

BMS 753 is currently in the preclinical development stage apexbt.com. Research into BMS 753 has centered on understanding its interaction with RARα and the downstream effects of this activation. Studies have utilized BMS 753 to induce morphological differentiation in embryonal carcinoma cells, such as P19 and F9 cells caymanchem.com. The research trajectory appears focused on elucidating the specific mechanisms by which RARα activation by BMS 753 influences cellular behavior and developmental pathways. Increasing concentrations of BMS 753 have been shown to result in low levels of RARβ transcripts in wild-type cells, and it efficiently induces RARβ2 transcripts in RARγ-/- cells, but not in RARα-/- cells, indicating its specificity for RARα medchemexpress.comapexbt.com.

Identification of Unexplored Molecular Targets and Pathways

While BMS 753 is primarily known for its selectivity towards RARα tocris.comcaymanchem.commedchemexpress.comtargetmol.combio-techne.comrndsystems.com, the full spectrum of its molecular interactions and the pathways it might influence beyond direct RARα activation are areas that warrant further exploration. Research has touched upon its effects in the context of other nuclear receptors like PPAR and RXR, particularly in specific cell types such as RPE cells researchgate.net. For instance, studies have investigated the effects of other compounds on endogenous RAR transactivation induced by BMS 753, suggesting potential interplay with other signaling cascades researchgate.net. The extent of this interplay and the identification of other potential direct or indirect targets of BMS 753 remain active areas for scientific investigation.

Potential for Synergistic Combination Therapies in Disease Management

The potential for synergistic combination therapies involving BMS 753 has been explored in the context of inducing cellular differentiation. Notably, BMS 753 has been used in combination with the pan-retinoid X receptor (RXR) agonist BMS649 to effectively induce morphological differentiation in F9 embryonal carcinoma cells at a concentration of 100 nM caymanchem.com. This suggests that co-activation of RARα and RXR pathways could have synergistic effects in certain cellular processes. Further research is needed to fully understand the potential for synergistic combinations of BMS 753 with other therapeutic agents in various disease contexts.

Development of Predictive Biomarkers for Therapeutic Response

Currently, there is limited specific information available in the searched literature regarding the development of predictive biomarkers directly associated with therapeutic response to BMS 753. Research on predictive biomarkers in other therapeutic areas focuses on identifying indicators that can forecast a patient's response to treatment, including molecular abnormalities and gene expression profiles mdpi.comtandfonline.comnih.govijpbms.comnih.gov. Given that BMS 753 is in preclinical development and primarily used as a research tool, the focus on identifying predictive biomarkers for its potential therapeutic use would likely emerge as research progresses into more advanced stages.

Q & A

Q. What are the key physicochemical properties of BMS 753 that influence its experimental handling, and how should researchers address gaps in available data?

BMS 753 (C₂₁H₂₁NO₄, molecular weight 351.3957 g/mol) is a solid compound with acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) . Critical physicochemical properties such as vapor pressure, water solubility, and decomposition temperature are not fully documented . Researchers should prioritize experimental determination of these parameters using techniques like thermogravimetric analysis (TGA) for stability and HPLC for purity. Incomplete data necessitate cautious handling under controlled ventilation and personal protective equipment (PPE) to mitigate exposure risks .

Q. How should researchers design in vitro experiments to account for BMS 753’s toxicity profile?

Given its acute toxicity and irritancy, experiments should use minimized quantities in fume hoods with secondary containment. Dose-response studies must include negative controls to distinguish compound-specific effects from solvent interference. For cell-based assays, pre-test cytotoxicity via MTT or LDH assays to establish safe concentration ranges. Always reference OSHA and ACGIH guidelines for permissible exposure limits .

Q. What are the recommended storage conditions for BMS 753 to ensure stability during long-term studies?

Store BMS 753 in airtight, light-resistant containers at temperatures ≤ -20°C. Although decomposition conditions are unspecified, stability under recommended storage is documented . Monitor for changes in color or aggregation, and validate stability periodically using spectroscopic methods (e.g., NMR or FTIR).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for BMS 753?

Discrepancies in toxicity outcomes (e.g., between in vitro and in vivo models) may arise from metabolic differences or assay sensitivity. Address this by:

- Cross-validating results using orthogonal assays (e.g., Ames test for mutagenicity and Comet assay for DNA damage).

- Comparing metabolic pathways via liver microsome studies to identify bioactive metabolites.

- Applying statistical frameworks like Bayesian meta-analysis to reconcile conflicting datasets .

Q. What methodologies optimize the synthesis of BMS 753 analogs while maintaining pharmacological activity?

Structure-activity relationship (SAR) studies require systematic modification of functional groups (e.g., the nitro or methoxy moieties). Use computational tools like molecular docking to predict binding affinity changes. Synthesize analogs via Pd-catalyzed cross-coupling for aromatic substitutions, and validate purity through LC-MS. Retain the core scaffold to preserve target engagement, and assess toxicity early using high-throughput screening .

Q. How can computational modeling address gaps in BMS 753’s ecological and pharmacokinetic data?

Apply quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential. For pharmacokinetics, use PBPK modeling to simulate absorption/distribution patterns, incorporating in vitro permeability (Caco-2 assays) and plasma protein binding data. Validate predictions with in vivo rodent studies, ensuring compliance with IACUC protocols .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent effects of BMS 753 in heterogeneous cell populations?

Use mixed-effects models to account for intra- and inter-sample variability. For non-linear responses, apply Hill slope equations or sigmoidal curve fitting. Pair with false discovery rate (FDR) correction for multi-parametric assays (e.g., transcriptomics) .

Q. How can researchers ensure reproducibility in BMS 753 studies given variability in compound sourcing?

- Standardize suppliers and batch numbers; include Certificate of Analysis (CoA) in supplementary materials.

- Publish detailed synthesis protocols (if custom-made) and characterization data (e.g., ¹H/¹³C NMR, HRMS).

- Share raw datasets and analysis code via repositories like Zenodo or Figshare .

Data Presentation Guidelines

Q. What metadata should accompany BMS 753 experimental data in publications?

Include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.